molecular formula C13H22N2 B189360 N,N-dibutylpyridin-4-amine CAS No. 69008-71-5

N,N-dibutylpyridin-4-amine

Cat. No.: B189360
CAS No.: 69008-71-5
M. Wt: 206.33 g/mol
InChI Key: VRWJOISQKOAUMR-UHFFFAOYSA-N
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Description

N,N-Dibutylpyridin-4-amine is an organic compound with the chemical formula C13H22N2. It is a derivative of pyridine, where the nitrogen atom at the fourth position is substituted with two butyl groups. This compound is known for its applications in organic synthesis and as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibutylpyridin-4-amine can be synthesized through the alkylation of pyridin-4-amine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of butyl bromide or butyl chloride .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dimethylformamide or tetrahydrofuran can enhance the solubility of reactants and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutylpyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

N,N-Dibutylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dibutylpyridin-4-amine involves its role as a nucleophilic catalyst. In esterification reactions, for example, it forms an intermediate complex with the acylating agent, which then reacts with the alcohol to form the ester. This process involves the stabilization of the transition state and the facilitation of the nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: N,N-Dibutylpyridin-4-amine is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to its dimethyl and diethyl counterparts. This can make it more suitable for certain reactions where longer alkyl chains are beneficial .

Properties

IUPAC Name

N,N-dibutylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-3-5-11-15(12-6-4-2)13-7-9-14-10-8-13/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWJOISQKOAUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400544
Record name N,N-dibutylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69008-71-5
Record name N,N-dibutylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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